4-Propyl-1H-pyrazole-1-carboximidamide
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Overview
Description
4-Propyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propyl-1H-pyrazole-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of pyrazole with cyanamide under suitable conditions to form the carboximidamide group . Another method involves the cyclization of appropriate precursors, such as hydrazine derivatives and alkynes, under catalytic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
4-Propyl-1H-pyrazole-1-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Propyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets. The compound can act as a guanylation agent, introducing guanidinium groups into other molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the final product .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-1-carboxamidine: Similar in structure but lacks the propyl group.
3,5-Dimethyl-1-guanylpyrazole nitrate: Contains additional methyl groups and a nitrate group.
Uniqueness
4-Propyl-1H-pyrazole-1-carboximidamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazole derivatives and can lead to different applications and properties .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4-propylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-2-3-6-4-10-11(5-6)7(8)9/h4-5H,2-3H2,1H3,(H3,8,9) |
InChI Key |
BQEQDBZQKTUALL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(N=C1)C(=N)N |
Origin of Product |
United States |
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